molecular formula C15H21N5O3 B2376621 5-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one CAS No. 2034207-69-5

5-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2376621
CAS No.: 2034207-69-5
M. Wt: 319.365
InChI Key: FHIHGEKFYDPQOC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure also includes a pyrazin-2-yl group attached via an oxygen atom, and a dimethylamino group attached to the pyrazin-2-yl group.

Scientific Research Applications

Transformations in Heterocyclic Chemistry

The compound and its related structures are utilized in the transformation of heterocyclic ring systems. For example, Kolar, Tiŝler, and Pizzioli (1996) described transformations of a related compound into imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and 2-oxa-6a, 10c-diazaaceanthrylenes, showcasing the versatility of these compounds in synthesizing diverse heterocyclic structures (Kolar, Tiŝler, & Pizzioli, 1996).

Utility in Heterocyclic Synthesis

In another study, Fadda et al. (2012) used a related dimethylamino pyrazine derivative as a key intermediate in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, demonstrating the compound's utility in the creation of various heterocyclic frameworks (Fadda, Etman, El-Seidy, & Elattar, 2012).

Antioxidant Properties

Wijtmans et al. (2004) studied the synthesis and antioxidant properties of a series of substituted dimethylamino pyrazine compounds, revealing their potential in developing novel antioxidants (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).

Molecular Docking and Screening

Flefel et al. (2018) prepared novel pyridine and fused pyridine derivatives starting from a dimethylamino pyrazine compound, which were subjected to in silico molecular docking screenings towards a target protein, showcasing the compound's application in molecular biology and drug discovery (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Synthesis of Novel Heterocycles

Research by Rahmani et al. (2018) highlights an efficient synthesis of pyridine-pyrimidines catalyzed by an ionic liquid, demonstrating the compound's role in facilitating novel multicomponent reactions in heterocyclic synthesis (Rahmani, Mohammadpoor-Baltork, Khosropour, Moghadam, Tangestaninejad, Mirkhani, 2018).

Future Directions

The pyrrolidine scaffold is of great interest in drug discovery due to its versatility and the possibility to efficiently explore the pharmacophore space . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

5-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidine-1-carbonyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-19(2)12-7-16-8-14(18-12)23-10-5-6-20(9-10)15(22)11-3-4-13(21)17-11/h7-8,10-11H,3-6,9H2,1-2H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIHGEKFYDPQOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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